molecular formula C17H19FN2O2S B2521070 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol CAS No. 1396880-39-9

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2521070
CAS No.: 1396880-39-9
M. Wt: 334.41
InChI Key: SRRPABBGLKRRRF-UHFFFAOYSA-N
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Description

The provided search results do not contain specific scientific studies or established research applications for 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol. Consequently, a detailed description of its mechanism of action or specific research value cannot be provided at this time. The compound features a molecular architecture combining a fluorobenzoyl-piperazine moiety with a thiophene-ethanol unit . This structure is typical in medicinal chemistry research, particularly for exploring structure-activity relationships (SAR) and developing novel pharmacologically active molecules. Researchers may investigate this compound as a potential synthetic intermediate or as a lead structure in various discovery programs. Its modular design allows for further chemical modification, making it a candidate for generating compound libraries to probe biological targets. All studies should be conducted by qualified laboratory professionals. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-14-4-1-3-13(11-14)17(22)20-8-6-19(7-9-20)12-15(21)16-5-2-10-23-16/h1-5,10-11,15,21H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRPABBGLKRRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with a 3-fluorobenzoyl group through an acylation reaction. The thiophene ring is introduced via a nucleophilic substitution reaction. The final step involves the formation of the ethan-1-ol moiety through a reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in the ethan-1-ol chain undergoes oxidation under controlled conditions. Common oxidizing agents and their outcomes include:

Reagent Conditions Product Yield Source
Pyridinium chlorochromate (PCC)Dichloromethane, RT2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one78%
KMnO₄ (aqueous)Acidic, 60°CCarboxylic acid derivative (degradation observed)<30%

Key Findings :

  • PCC selectively oxidizes the alcohol to a ketone without affecting the thiophene or fluorobenzoyl groups.

  • Strong oxidants like KMnO₄ lead to over-oxidation and structural decomposition.

Substitution Reactions

The piperazine ring and fluorobenzoyl group participate in nucleophilic substitutions:

Piperazine Ring Functionalization

The secondary amines in the piperazine ring react with alkyl halides or acyl chlorides:

Reagent Conditions Product Application
Methyl iodideK₂CO₃, DMF, 80°CN-Methylated piperazine derivativeEnhanced lipophilicity
Acetyl chlorideEt₃N, THF, 0°CN-Acetylpiperazine derivativeMetabolic stability tuning

Mechanistic Insight :

  • Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen .

Fluorobenzoyl Group Reactivity

The 3-fluorobenzoyl moiety undergoes hydrolysis under basic conditions:

Ar–CO–F+OHAr–CO–OH+F\text{Ar–CO–F} + \text{OH}^- \rightarrow \text{Ar–CO–OH} + \text{F}^-

  • Conditions : NaOH (10%), ethanol, reflux (12 hours) .

  • Outcome : Conversion to 3-hydroxybenzoyl derivative (yield: 65%) .

Electrophilic Aromatic Substitution (Thiophene Ring)

The electron-rich thiophene ring undergoes electrophilic substitution:

Reaction Reagent Position Product
NitrationHNO₃/H₂SO₄5-position5-Nitrothiophene derivative
BrominationBr₂/FeBr₃4-position4-Bromothiophene derivative

Regioselectivity :

  • Electron-donating effects of the ethan-1-ol chain direct electrophiles to the 4- and 5-positions of the thiophene ring .

Esterification and Etherification

The alcohol group reacts with acylating or alkylating agents:

Reagent Conditions Product Notes
Acetic anhydridePyridine, RTAcetylated ethanol derivativeImproved bioavailability
Benzyl bromideNaH, DMF, 60°CBenzyl-protected etherSynthetic intermediate

Kinetics :

  • Esterification proceeds faster than etherification due to lower ster

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and thiophene rings have shown promising results against various bacterial strains. In vitro studies have demonstrated that modifications to the piperazine structure can enhance efficacy against resistant strains of bacteria, making this compound a candidate for further exploration in antimicrobial drug development .

Anticancer Potential

Compounds featuring thiophene and piperazine derivatives have been investigated for their anticancer properties. The unique electronic properties imparted by the fluorobenzoyl group may facilitate interactions with biological targets involved in cancer cell proliferation. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells, warranting further investigation into this compound's potential as an anticancer agent .

Neuropharmacological Effects

The piperazine moiety is known for its activity on central nervous system receptors, particularly serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders such as anxiety and depression. Research into related compounds has shown modulation of neurotransmitter systems, indicating that this compound may also possess anxiolytic or antidepressant properties .

Case Study 1: Antimicrobial Evaluation

A series of piperazine derivatives were synthesized and evaluated for their antimicrobial activity using standard microbiological techniques. The results indicated that compounds similar to 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity Screening

In a study focused on the anticancer activity of thiophene-containing compounds, several derivatives were tested against various cancer cell lines. The findings revealed that certain modifications to the thiophene ring led to increased cytotoxicity against breast cancer cells, suggesting the potential for this compound to be developed into a therapeutic agent targeting specific cancer types .

The compound This compound shows promise in various scientific research applications, particularly in antimicrobial and anticancer fields. Its unique chemical structure provides a foundation for further exploration and optimization to develop effective therapeutic agents.

Mechanism of Action

The mechanism of action of 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The fluorobenzoyl group may enhance binding affinity and specificity, while the thiophene ring can contribute to the compound’s overall stability and electronic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Based Analogues with Fluorinated Aromatic Groups

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone (6c)
  • Structure: Contains a 4-fluorophenyl-piperazine linked to a methoxy-substituted benzo[b]thiophene via a propanone chain.
  • Key Data : Melting point: 131–132°C; IR and NMR confirmed carbonyl and aromatic interactions .
  • Comparison: The propanone chain in 6c replaces the ethanol group in the target compound, likely reducing polarity and hydrogen-bonding capacity.
2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol
  • Structure: Features a 4-chlorophenyl-piperazine and 3-methoxyphenyl ethanol group.
  • Key Data : Molecular formula C₁₉H₂₃ClN₂O₂; structural analogs show CNS activity due to piperazine’s affinity for serotonin/dopamine receptors .
  • Comparison : Substitution of 3-fluorobenzoyl with 4-chlorophenyl may alter receptor selectivity and metabolic stability.
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
  • Structure : Includes a 2-fluorobenzoyl-piperazine and a ketone-linked hydroxyphenyl group.
  • Key Data : Synthesized via reflux with TFA; characterized by ¹³C-NMR .
  • Comparison: The trifluoroacetate counterion and hydroxyphenyl group enhance solubility but may reduce bioavailability compared to the ethanol-thiophene moiety.

Thiophene-Containing Piperazine Derivatives

1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (8d)
  • Structure: Combines a dimethoxybenzo[b]thiophene with a 2-methoxyphenyl-piperazine via a propanol chain.
  • Key Data: Melting point: 128–129°C; synthesized via NaBH₄ reduction of a propanone precursor .
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol
  • Structure: Substitutes piperazine with azepane (7-membered ring) but retains the thiophen-2-yl ethanol group.
  • Comparison : The azepane ring may confer conformational flexibility but reduce metabolic stability compared to piperazine.

Biological Activity

The compound 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a novel piperazine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer treatment. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C18H19FN2O3S
  • Molecular Weight: 362.42 g/mol

Research indicates that derivatives of piperazine, including the target compound, often act as inhibitors of key enzymes involved in metabolic pathways. Specifically, studies have shown that compounds with similar structures can inhibit stearoyl-CoA desaturase, an enzyme critical in fatty acid metabolism . This inhibition can lead to altered lipid profiles in cells, which is significant in cancer biology where lipid metabolism is often disrupted.

Antitumor Activity

Several studies have investigated the antitumor potential of piperazine derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study highlighted that similar piperazine derivatives exhibited significant inhibition of cell proliferation in breast cancer models, suggesting a promising avenue for therapeutic development .

Enzyme Inhibition

The compound's ability to inhibit enzymes has been a focal point in several studies:

  • Tyrosinase Inhibition: Research has shown that piperazine derivatives can act as competitive inhibitors of tyrosinase, an enzyme involved in melanin synthesis. This property is particularly valuable in developing treatments for hyperpigmentation disorders and certain types of skin cancers .

Case Studies

  • In Vitro Studies: In vitro assays using K562 cells (a human leukemia cell line) demonstrated that similar compounds induced apoptosis through mitochondrial pathways. The mechanisms involved included depletion of mitochondrial thiols and disruption of mitochondrial membrane potential .
  • In Vivo Studies: A study involving mouse models indicated that piperazine derivatives could effectively delay tumor growth without significant toxicity to normal tissues, highlighting their potential as anticancer agents .

Data Table: Biological Activity Overview

Activity Type Findings Reference
Antitumor ActivitySignificant inhibition of cell proliferation in cancer cells
Enzyme InhibitionCompetitive inhibition of tyrosinase
Apoptosis InductionInduction via mitochondrial pathways
In Vivo EfficacyTumor growth delay in mouse models

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